molecular formula C12H8F2O B3046643 3-(2,3-Difluorophenyl)phenol CAS No. 1261957-50-9

3-(2,3-Difluorophenyl)phenol

Cat. No. B3046643
CAS RN: 1261957-50-9
M. Wt: 206.19
InChI Key: DKFRZASGCBXYNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,3-Difluorophenyl)phenol is a chemical compound with the molecular formula C12H8F2O and a molecular weight of 206.19 .


Synthesis Analysis

2,3-Difluorophenol was used in the synthesis of a material-poly {methyl [3- (2-hydroxy-3,4-difluoro)phenyl]propyl siloxane} (PMDFPS) sensitive to toxic organophosphate . The synthesis involved raw materials such as 2,3-difluorophenol, allyl bromide, and poly (methyl hydrosiloxane), via O-alkylation, Claisen rearrange reaction, and hydrosilylation reaction .


Molecular Structure Analysis

The IUPAC name for this compound is 2’,3’-difluoro [1,1’-biphenyl]-3-ol . The InChI code is 1S/C12H8F2O/c13-11-6-2-5-10 (12 (11)14)8-3-1-4-9 (15)7-8/h1-7,15H .


Chemical Reactions Analysis

Phenols, such as this compound, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of phenols yields a 2,5-cyclohexadiene-1,4-dione, or quinone .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 206.19 . The exact physical properties such as melting point, boiling point, and density are not available in the search results.

Scientific Research Applications

Crystal Structure and Amphiphilic Properties

  • 3,5-Difluorophenol (DFP) Analysis: The study by Shibakami and Sekiya (1994) on 3,5-Difluorophenol (a close relative of 3-(2,3-Difluorophenyl)phenol) highlights its unique crystal structure, which demonstrates an amphiphilic layer-like arrangement. This feature, involving hydrophilic and hydrophobic contacts, is significant for understanding the molecular interactions and properties of similar compounds (Shibakami & Sekiya, 1994).

Environmental and Water Treatment

  • Phenolic Compounds in Water: The research by Castillo, Puig, and Barceló (1997) on phenolic compounds, including those similar to this compound, in water and industrial effluents, underscores the importance of these compounds in environmental studies and water treatment processes (Castillo, Puig, & Barceló, 1997).

Antioxidant Activity Studies

  • Structure-Antioxidant Activity Relationship: Chen et al. (2020) investigated the antioxidant activities of phenolic acids, providing insights into how different functional groups, including those found in this compound, affect antioxidant properties. This research is relevant for understanding the potential applications of this compound in areas like food science and pharmacology (Chen et al., 2020).

Ultrasonic Destruction in Water Remediation

  • Ultrasonic Techniques for Phenol Derivatives: Kidak and Ince (2006) reviewed the use of ultrasonic techniques for the destruction of phenol and its derivatives, such as this compound, in water environments. This suggests potential applications in water remediation and environmental protection (Kidak & Ince, 2006).

Chemical Synthesis and Reactivity

  • Nucleophilic Aromatic Substitution: Kaiti et al. (2006) explored the nucleophilic aromatic substitution (NAS) behavior of difluorophenyl sulfone derivatives, which is relevant for understanding the chemical reactivity of similar compounds like this compound in synthetic applications (Kaiti et al., 2006).

Adsorption and Removal Studies

  • Adsorption on Activated Carbon Fibers: Liu et al. (2010) conducted studies on the adsorption of substituted phenols, which can inform environmental and chemical engineering practices regarding the removal of compounds like this compound from solutions (Liu et al., 2010).

Bond Dissociation and Proton Affinity Studies

  • O-H Bond Dissociation Energies: Research by Chandra and Uchimaru (2002) on the O-H bond dissociation enthalpies and proton affinities of substituted phenols provides essential insights into the chemical properties of phenol derivatives, including this compound (Chandra & Uchimaru, 2002).

Biodegradation and Environmental Impact

  • Aerobic Biodegradation of Chlorophenol: Chiavola et al. (2004) studied the aerobic biodegradation of chlorophenol, which is relevant for understanding the environmental impact and biodegradability of chlorinated phenol compounds like this compound (Chiavola et al., 2004).

Mechanism of Action

Phenol, a related compound, is a potent proteolytic agent. In high concentrations, when injected next to a nerve, phenol produces a chemical neurolysis which is nonselective across nerve fiber size and most prominent on its outer aspect .

Safety and Hazards

Phenols, including 3-(2,3-Difluorophenyl)phenol, can be harmful if swallowed, in contact with skin, or if inhaled . They can cause skin and eye irritation . They are also harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

3-(2,3-difluorophenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2O/c13-11-6-2-5-10(12(11)14)8-3-1-4-9(15)7-8/h1-7,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKFRZASGCBXYNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=C(C(=CC=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30683466
Record name 2',3'-Difluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261957-50-9
Record name 2',3'-Difluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,3-Difluorophenyl)phenol
Reactant of Route 2
Reactant of Route 2
3-(2,3-Difluorophenyl)phenol
Reactant of Route 3
Reactant of Route 3
3-(2,3-Difluorophenyl)phenol
Reactant of Route 4
Reactant of Route 4
3-(2,3-Difluorophenyl)phenol
Reactant of Route 5
Reactant of Route 5
3-(2,3-Difluorophenyl)phenol
Reactant of Route 6
Reactant of Route 6
3-(2,3-Difluorophenyl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.